molecular formula C10H16N2 B13055490 1-(2,4-Dimethylphenyl)ethane-1,2-diamine

1-(2,4-Dimethylphenyl)ethane-1,2-diamine

Cat. No.: B13055490
M. Wt: 164.25 g/mol
InChI Key: SNWQYHLWTPSPAH-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)ethane-1,2-diamine is an organic compound with the molecular formula C10H16N2. This compound is characterized by the presence of two amino groups attached to an ethane backbone, which is further substituted with a 2,4-dimethylphenyl group. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethylphenyl)ethane-1,2-diamine typically involves the reaction of 2,4-dimethylphenylacetonitrile with ammonia or primary amines under high-pressure conditions. The reaction is often catalyzed by transition metals such as palladium or nickel to facilitate the hydrogenation process .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process generally includes the hydrogenation of 2,4-dimethylphenylacetonitrile in the presence of a suitable catalyst, followed by purification steps such as distillation or crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,4-Dimethylphenyl)ethane-1,2-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific enzymes, thereby modulating biochemical pathways. For instance, it is known to inhibit serotonin receptors, which can influence neurotransmitter levels and have potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-(2,4-Dimethylphenyl)ethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4-dimethylphenyl group enhances its reactivity and interaction with molecular targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C10H16N2/c1-7-3-4-9(8(2)5-7)10(12)6-11/h3-5,10H,6,11-12H2,1-2H3

InChI Key

SNWQYHLWTPSPAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(CN)N)C

Origin of Product

United States

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